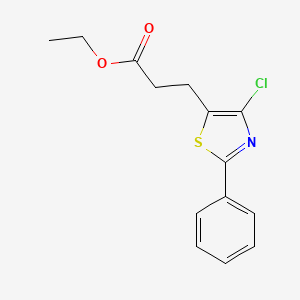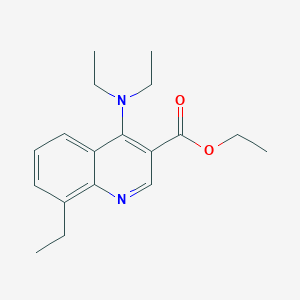
N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-5-guanidino-4-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-5-guanidino-4-methoxyphenyl)acrylamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a dimethylaminoethyl group, a guanidino group, and a methoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-5-guanidino-4-methoxyphenyl)acrylamide typically involves multiple steps. One common method includes the reaction of 2-(dimethylamino)ethylamine with 4-methoxyphenylacrylamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-5-guanidino-4-methoxyphenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but often include specific temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce N-oxide derivatives, while reduction reactions may yield amine derivatives .
科学的研究の応用
N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-5-guanidino-4-methoxyphenyl)acrylamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-5-guanidino-4-methoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and therapeutic applications .
類似化合物との比較
Similar Compounds
Similar compounds include:
- N-(2-(Dimethylamino)ethyl)acrylamide
- N-(2-(Dimethylamino)ethyl)methacrylamide
- N-(2-(Dimethylamino)ethyl)propionamide
Uniqueness
What sets N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-5-guanidino-4-methoxyphenyl)acrylamide apart is its unique combination of functional groups, which provides it with distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .
特性
分子式 |
C16H26N6O2 |
|---|---|
分子量 |
334.42 g/mol |
IUPAC名 |
N-[5-(diaminomethylideneamino)-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C16H26N6O2/c1-6-15(23)19-11-9-12(20-16(17)18)14(24-5)10-13(11)22(4)8-7-21(2)3/h6,9-10H,1,7-8H2,2-5H3,(H,19,23)(H4,17,18,20) |
InChIキー |
LNRYEQGASWWGME-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)N=C(N)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11834282.png)

![2'-Chloro-N-cyclopentyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine](/img/structure/B11834300.png)



![methyl 12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5,7a,11a-tetrahydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylate](/img/structure/B11834320.png)





